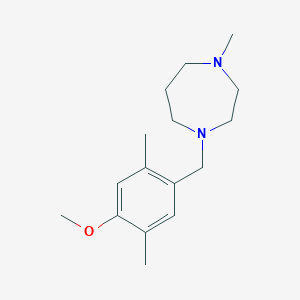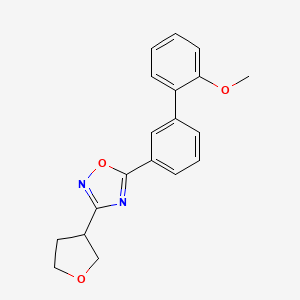![molecular formula C18H22N6O3 B5656158 4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)
4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine and piperazine derivatives, including those related to the specified compound, involves complex organic reactions. For instance, derivatives have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines and subsequent transformations to achieve the desired morpholine or piperazine moiety. These processes underline the intricate nature of synthesizing such compounds, which often require multiple steps and precise reaction conditions to ensure the correct functional groups are incorporated (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to "4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine" has been extensively studied through spectroscopic methods. These analyses include IR, 1H-NMR, and 13C-NMR spectral data, which help in determining the structure of synthesized compounds. Theoretical and spectroscopic studies provide insights into the electronic structure, showing significant impacts of substituents on the molecular geometry and stability of these compounds (Gül Kotan & H. Yüksek, 2016).
Chemical Reactions and Properties
The chemical reactions involving morpholine and piperazine derivatives are diverse and can lead to various bioactive compounds. For example, these derivatives have been synthesized to possess antimicrobial activities, showcasing the broad spectrum of activity against different microorganisms. The chemical reactivity and potential biological efficacy of these compounds make them valuable in the development of new therapeutic agents (Özlem Temiz‐Arpacı et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures, have been determined using X-ray diffraction methods. These studies reveal the conformational details of the morpholine and piperazine rings, crucial for understanding the compound's behavior in biological systems or chemical reactions. The molecular conformation, including chair or puckered forms of the rings, plays a significant role in the compound's chemical reactivity and interaction with biological targets (Aydın et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and conditions, are influenced by the structure of the morpholine and piperazine derivatives. These compounds exhibit a wide range of activities, from antimicrobial to potential inhibitory effects against specific enzymes or biological processes. Understanding the chemical properties is crucial for tailoring these compounds for specific applications, emphasizing the importance of detailed synthesis and structure-activity relationship studies (Bhat et al., 2018).
Propriétés
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c25-17(15-2-1-3-16(12-15)24-13-19-20-14-24)21-4-6-22(7-5-21)18(26)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRYXOZJIKXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)
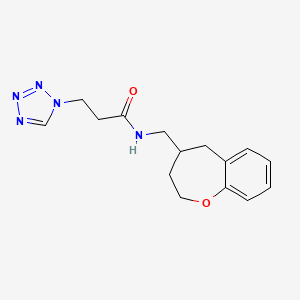
![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)
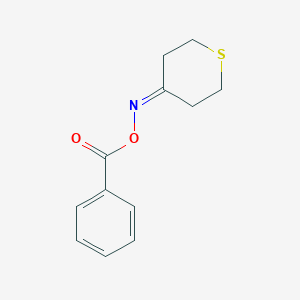
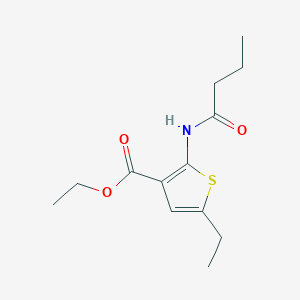
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)
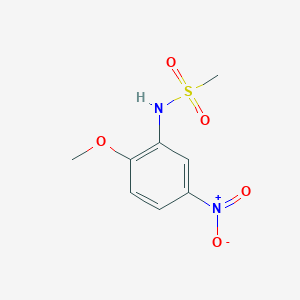
![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)

![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)
![4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)
